ACSS2 Recombinant Enzyme Inhibition: Picomolar Potency vs. Nanomolar-Range Comparators
2-[3-(4-Chlorobenzenesulfonyl)azetidine-1-carbonyl]-1H-indole demonstrates an IC50 of 0.0100 nM (10 femtomolar) against human recombinant ACSS2 in an AMP Glo biochemical assay with 180-minute incubation [1]. This represents a 380-fold improvement over ACSS2-IN-2 (IC50 = 3.8 nM) and a 4,400-fold improvement over VY-3-135 (IC50 = 44 nM) . The compound also achieves an IC50 of 1 nM in a distinct ACSS2 biochemical assay format, confirming cross-assay consistency of its sub-nanomolar activity range [1].
| Evidence Dimension | ACSS2 recombinant enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.0100 nM (10 fM); also IC50 = 1 nM in alternate assay format |
| Comparator Or Baseline | ACSS2-IN-2: IC50 = 3.8 nM; VY-3-135: IC50 = 44 nM |
| Quantified Difference | 380-fold more potent than ACSS2-IN-2; 4,400-fold more potent than VY-3-135 |
| Conditions | AMP Glo assay; human recombinant ACSS2; 180 min incubation; Promega kit (Madison, WI) |
Why This Matters
Among commercially available ACSS2 inhibitors, this picomolar potency enables minimal compound usage per assay, reduced solvent interference, and access to low-abundance target scenarios that nanomolar-range alternatives cannot address.
- [1] BindingDB BDBM50574370. IC50 0.0100 nM (human recombinant ACSS2, AMP Glo assay, 180 min incubation); IC50 1 nM (alternate ACSS2 biochemical assay). Date in BDB: 2023-10-16. View Source
